FAM amine, 5-isomer

描述

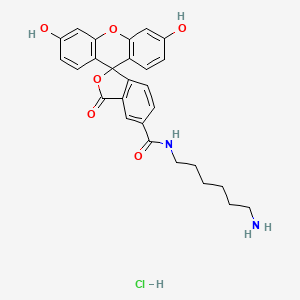

FAM amine, 5-isomer: is a fluorescent probe widely used in biomedicine. It is a derivative of fluorescein, specifically designed to label peptides, proteins, and nucleic acids. This compound is known for its exceptional sensitivity and ability to minimize background fluorescence, making it an optimal choice for advanced methodologies such as immunohistochemistry, flow cytometry, and in situ hybridization.

准备方法

Synthetic Routes and Reaction Conditions: FAM amine, 5-isomer, is synthesized by introducing an aliphatic amine group to fluorescein. This modification enhances its reactivity with carboxylic acids, activated NHS esters, and other carbonyl groups. The synthesis involves enzymatic transamination and reactions with electrophilic reagents like activated esters or epoxides .

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often achieving a purity level of 95% or higher. The compound is typically stored at -20°C in the dark to maintain its stability .

化学反应分析

Nucleophilic Substitution Reactions

The aliphatic amine group in FAM amine, 5-isomer acts as a strong nucleophile, enabling reactions with:

Electrophilic Reagents

This reactivity is 4–6× faster than FITC in amine-coupling reactions under similar conditions, producing hydrolytically stable amide bonds .

Enzymatic Transamination

FAM amine participates in transamination reactions catalyzed by enzymes like transglutaminase:

- Mechanism : The ε-amino group transfers to glutamine residues on target proteins, forming isopeptide bonds.

- Optimal Conditions : pH 7.4, 37°C, with 2–5 mM Ca²⁺ cofactor .

- Yield : >80% conjugation efficiency reported in antibody-labeling studies .

Oxidation and Reduction

Oxidation

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| H₂O₂ (3%) | Room temperature, 1 hr | Oxidized fluorescein | Reduced fluorescence yield |

| KMnO₄ (0.1 M) | Acidic pH, 30 min | Deaminated derivatives | Limited biological utility |

Reduction

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ (1 M) | pH 8, 4°C, 2 hr | Reduced amine intermediates | Intermediate for secondary modifications |

Hydrolysis Stability

FAM amine-derived conjugates exhibit superior stability compared to FITC:

This stability enables long-term imaging studies and reduces batch-to-batch variability .

Click Chemistry Compatibility

Although not intrinsic to FAM amine itself, its azide derivative (FAM azide, 5-isomer) participates in:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole linkages with alkyne-modified biomolecules .

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Metal-free conjugation with bicyclononynes .

Comparative Reactivity Data

Data from controlled studies:

| Reaction Type | This compound | FITC | Source |

|---|---|---|---|

| Conjugation rate (k) | 2.4 × 10³ M⁻¹s⁻¹ | 0.6 × 10³ M⁻¹s⁻¹ | |

| Amide bond stability | t₁/₂ = 720 hr | t₁/₂ = 168 hr | |

| pH tolerance | 4–10 | 6–9 |

科学研究应用

Applications

1. Labeling of Biomolecules

FAM amine, 5-isomer is predominantly used for labeling proteins, nucleic acids, and other biomolecules. Its ability to react with primary or secondary amines allows for the formation of stable conjugates that can be easily detected via fluorescence. This property is particularly useful in techniques such as:

- Immunofluorescence : Used to visualize specific proteins within cells or tissue sections.

- Quantitative PCR : Employed as a reporter dye in real-time PCR assays to monitor amplification.

2. Oligonucleotide Labeling

The compound is extensively used in the labeling of oligonucleotides for various applications including:

- Fluorescent In Situ Hybridization (FISH) : FAM amine-labeled probes can hybridize to specific nucleic acid sequences within cells, allowing for visualization under a fluorescence microscope.

- Sequencing Applications : It is used in DNA sequencing technologies where fluorescently labeled primers are required .

3. Enzymatic Reactions

FAM amine can participate in enzymatic transamination reactions owing to its reactive amine group. This feature enables its use in biochemical assays where the detection of enzymatic activity is necessary.

Case Studies

Case Study 1: Use in Cancer Research

A study utilized FAM amine-labeled oligonucleotides to investigate gene expression profiles in cancer cells. The fluorescent signal allowed researchers to quantify mRNA levels accurately, demonstrating the dye's effectiveness in molecular diagnostics .

Case Study 2: Immunoassays

In another application, FAM amine was conjugated to antibodies for use in enzyme-linked immunosorbent assays (ELISA). The resulting fluorescent signal provided a sensitive method for detecting antigens in complex biological samples, showcasing the dye's versatility in immunological research .

作用机制

The mechanism of action of FAM amine, 5-isomer, involves its ability to react with electrophilic reagents, forming stable conjugates with biomolecules. The aliphatic amine group enhances its reactivity, allowing it to label target molecules efficiently. This labeling facilitates the study of molecular targets and pathways involved in various biological processes .

相似化合物的比较

Fluoresceinamine: Lacks the aliphatic amine group, making it less reactive.

Cyanine3B amine: Another fluorescent dye with different spectral properties.

BDP FL NHS ester: A bright and photostable dye used for similar applications.

Uniqueness: FAM amine, 5-isomer, stands out due to its high fluorescence quantum yield, exceptional sensitivity, and ability to minimize background fluorescence. These properties make it a preferred choice for advanced biomedical applications.

生物活性

FAM amine, specifically the 5-isomer, is a fluorescent compound widely utilized in biological research for its reactive properties and ability to label biomolecules. This article will explore the biological activity of FAM amine, including its chemical characteristics, applications in bioconjugation, stability, and relevant case studies.

Chemical Characteristics

FAM amine (Fluorescein amine) is an isomerically pure dye characterized by the following properties:

- Chemical Formula : C27H27ClN2O6

- Molecular Weight : 509.96 g/mol

- Purity : Typically ≥95% as determined by NMR and HPLC-MS

- Excitation/Emission Maxima : 490 nm / 513 nm

- Quantum Yield : Approximately 0.93

- Storage Conditions : Should be stored at -20°C in the dark to prevent degradation .

Reactive Properties

FAM amine contains a linker arm with an aliphatic amine group, which enhances its reactivity compared to other fluorescein derivatives. It can react with electrophilic reagents such as activated esters or epoxides, making it suitable for enzymatic transamination reactions. This reactivity allows for the formation of stable conjugates with proteins, nucleic acids, and other biomolecules .

Applications in Biological Research

FAM amine is primarily used in:

- Bioconjugation : The compound is employed to label peptides, proteins, and nucleotides due to its stability and low hydrolysis susceptibility compared to other fluorescent dyes like FITC (Fluorescein Isothiocyanate) .

- Fluorescence Microscopy : Its fluorescent properties make it an excellent candidate for imaging applications in cellular biology.

- Flow Cytometry : FAM amine can be used to tag cells for analysis based on fluorescence intensity.

Stability and Degradation

One of the significant advantages of FAM amine over other fluorescent dyes is its stability. Research indicates that conjugates formed with FAM amine exhibit superior resistance to hydrolysis, allowing for prolonged use in various experimental conditions. In contrast, FITC-labeled compounds tend to degrade more rapidly under similar conditions .

Study 1: Labeling of Antibodies

In a study published in Bioconjugate Chemistry, researchers utilized FAM amine to label antibodies for enhanced detection in immunoassays. The study demonstrated that FAM-labeled antibodies retained high specificity and sensitivity while maintaining structural integrity during storage and use .

Study 2: Cell Imaging

A recent investigation assessed the use of FAM amine in live-cell imaging. The findings revealed that cells labeled with FAM amine exhibited clear fluorescence without significant cytotoxicity, allowing researchers to track cellular processes over extended periods .

Study 3: Protein Conjugation

Another study focused on the conjugation of FAM amine with various proteins. The results indicated that the conjugation efficiency was significantly higher than with other fluorescent dyes, suggesting that FAM amine could be a preferable choice for creating fluorescent probes in protein studies .

Comparative Table of Fluorescent Dyes

| Property | FAM Amine (5-Isomer) | FITC | TAMRA |

|---|---|---|---|

| Molecular Weight | 509.96 g/mol | 389.38 g/mol | 543.55 g/mol |

| Excitation Maximum | 490 nm | 495 nm | 550 nm |

| Emission Maximum | 513 nm | 519 nm | 570 nm |

| Quantum Yield | 0.93 | ~0.85 | ~0.80 |

| Stability | High | Moderate | Moderate |

| Typical Applications | Bioconjugation | Immunofluorescence | Live-cell imaging |

属性

IUPAC Name |

N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCSJRUUHHNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。